molecular formula C50H54N8O12S4 B047228 Cephapirin benzathine CAS No. 97468-37-6

Cephapirin benzathine

Cat. No. B047228
CAS RN: 97468-37-6
M. Wt: 1087.3 g/mol
InChI Key: JAHKOXGROZNHHG-RACYMRPCSA-N
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Description

Synthesis Analysis

The synthesis of cephapirin benzathine involves complex chemical reactions aiming at achieving high yield and product stability. For example, a method for the synthesis of cefonicid benzathine salt, a related compound, demonstrates the industrial efforts to optimize the synthesis process of cephalosporin antibiotics. This method emphasizes increasing productivity while decreasing production costs and waste, highlighting the intricate balance between chemical efficiency and industrial feasibility (Comito et al., 2022).

Molecular Structure Analysis

Cephapirin benzathine's molecular structure is crucial for its function, featuring a beta-lactam ring essential for its antibacterial activity. The molecular interactions with bacterial cell wall synthesizing enzymes (penicillin-binding proteins) are central to its mechanism of action, disrupting the bacterial cell wall synthesis and leading to bacterial death. Detailed molecular structure analysis of related compounds emphasizes the significance of molecular configurations in achieving desired pharmacological effects.

Chemical Reactions and Properties

Cephapirin benzathine participates in various chemical reactions critical for its antibacterial activity. Its interaction with bacterial enzymes highlights the drug's mechanism of inhibiting cell wall synthesis. Additionally, cephapirin can undergo transformations, such as conversion to deacetylcephapirin in animal tissues, which may affect its pharmacokinetic properties and efficacy (Moats et al., 2000).

Scientific Research Applications

  • Postpartum Buffaloes and Subclinical Endometritis : Cephapirin benzathine improves clinical recovery and reduces days open in postpartum buffaloes with subclinical endometritis, though it doesn't significantly differ in bacterial clearance rates (Nehru et al., 2018).

  • Dairy Cows with Purulent Vaginal Discharge : It effectively reduces the risk of pregnancy in dairy cows with purulent vaginal discharge, improving first-service conception rates (Tison et al., 2017).

  • Veal Calves and Meat Residues : Cephapirin residues in bob veal calves fed colostrum from treated cows may not be a significant source in veal tissues (Hausler et al., 2013).

  • Repeat Breeder Dairy Cows : Its intrauterine administration after timed artificial insemination does not significantly affect conception rate in repeat breeder dairy cows, suggesting limited usefulness for treating potential subclinical endometritis (Gümen et al., 2012).

  • Postpartum Dairy Cows : A second intrauterine cephapirin infusion administered 14 days after initial treatment improves reproductive performance in postpartum dairy cows affected by purulent vaginal discharge or endometritis (Dubuc et al., 2020).

  • Staph. aureus Mastitis in Heifers : Intramammary infusion of tilmicosin is as effective as cephapirin benzathine in curing Staph. aureus mastitis at drying off, but subcutaneous injections are less effective (Nickerson et al., 1999).

  • Bacillus subtilis Cells : Cephapirin inhibits d-alanine carboxypeptidase formation in Bacillus subtilis cells, suggesting that β-lactam antibiotics may affect bacterial cytoplasmic membrane formation in addition to their effect on cell wall synthesis (White et al., 1979).

  • Intramammary Infections in Heifers : Cephapirin dry cow product effectively treats experimentally induced Staphylococcus aureus mastitis in heifers, with no significant difference in secretion potential or glandular development (Owens et al., 1991).

  • Cephapirin Excretion in Dairy Cows : Monitoring its excretion after intramammary infusion is sensitive, accurate, and robust, allowing for the understanding of its temporal pattern and potential environmental impact (Ray et al., 2014).

Safety And Hazards

Cephapirin Benzathine is generally safe but may cause an allergic skin reaction . Direct contact with eyes may cause temporary irritation . It is expected to be a low ingestion hazard .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKOXGROZNHHG-RACYMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1087.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephapirin benzathine

CAS RN

97468-37-6
Record name Cephapirin benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHAPIRIN BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
M Martinez, F Zhao, DG Longstaff, JJ Gabriel… - bioRxiv, 2023 - biorxiv.org
… Subsequently, the quarter is gently massaged to facilitate distribution of the medication 49 (eg, see FOI for NADA #108-114; cephapirin benzathine gel). When administered into the …
Number of citations: 1 www.biorxiv.org
DA Nehru, GS Dhaliwal, MH Jan… - … in Domestic Animals, 2019 - Wiley Online Library
… treatment with cephapirin benzathine at 40 DPP … cephapirin benzathine in buffaloes suffering from subclinical endometritis. Therefore, analysis of the response to cephapirin benzathine …
Number of citations: 12 onlinelibrary.wiley.com
K Hausler, SM Godden, MJ Schneider… - Journal of dairy …, 2013 - Elsevier
… cephapirin benzathine. First-milking colostrum was collected from cows that were given intramammary treatment at dry off, on-label, with cephapirin benzathine (… cephapirin benzathine …
Number of citations: 5 www.sciencedirect.com
WE Owens, SC Nickerson… - Journal of Veterinary …, 1994 - Wiley Online Library
… Cephapirin benzathine was present at detectable concentrations in 94, 80, 68, and 61 Yo of treated quarters at 1, 2, 3, and 4 weeks after infusion of the cephapirin dry-cow product, …
Number of citations: 36 onlinelibrary.wiley.com
WE Owens, SC Nickerson, PJ Washburn… - Journal of dairy science, 1991 - Elsevier
… Four weeks after experimental infection, 3 heifers were infused in 2 infected quarters with a cephapirin dry cow product containing 300 mg of cephapirin benzathine in a peanut oil gel. …
Number of citations: 62 www.sciencedirect.com
SC Nickerson, WE Owens, LK Fox, CC Scheifinger… - Journal of dairy …, 1999 - Elsevier
… aureus at 28 d postcalving based on individual mammary quarters: cephapirin benzathine, … of tilmicosin was equally as effective as cephapirin benzathine in curing IMI caused by Staph…
Number of citations: 72 www.sciencedirect.com
SP Cobb, M Banks, C Russell… - The Veterinary …, 2006 - search.proquest.com
… [...]the cases observed in November were noted to persist despite repeated treatment of individuals (up to three times) with an intrauterine infusion of 500 mg cephapirin benzathine (…
Number of citations: 17 search.proquest.com
K AAY, H MM, ELA AA, AA ZYADA - Assiut Veterinary Medical …, 2017 - journals.ekb.eg
The objectives of the present study were to validate transrectal ultrasonography (US) as a reliable diagnostic tool for endometritis, as well as to determine the efficiency of intrauterine …
Number of citations: 5 journals.ekb.eg
P Bhageerathi, MD Martur, CM Sajjanar… - Journal of …, 2014 - cabdirect.org
The present study was conducted to examine the effect of a single use of 500 mg cephapirin benzathine intra uterine on the reproductive performance of dairy animals with endometritis …
Number of citations: 2 www.cabdirect.org
RJ Erskine, PC Bartlett, PC Crawshaw… - Journal of dairy …, 1994 - Elsevier
… stein cows were randomly assigned to two treatment groups: intracisternal infusion with a commercial preparation of cephapirin benzathine at drying off (20 cows) and infusion with …
Number of citations: 44 www.sciencedirect.com

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